Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
Overview
Description
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with an ethyl ester group at the 2-position and a 4-nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized in the presence of ethyl bromoacetate under basic conditions to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles such as amines.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-1,3-thiazole-2-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, anti-inflammatory, and anticancer agents.
Materials Science: Used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
4-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid: The carboxylic acid derivative of the compound.
4-(4-Nitrophenyl)-1,3-thiazole: Lacks the ester group.
Uniqueness
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of both the nitro group and the ester functionality, which allows for diverse chemical modifications and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWZXPJKMSLAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435426 | |
Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-04-5 | |
Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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